2-(3-Bromopyridin-2-yl)acetonitrile
Overview
Description
“2-(3-Bromopyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5BrN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 197.03 .Scientific Research Applications
Synthetic Strategies and Heterocyclic Compounds
Heterocyclic compounds, including those derived from pyridine, play a crucial role in various fields, notably in pharmaceuticals, agrochemicals, and dyes. The synthesis and functionalization of pyridine derivatives, such as through bromination or cyano substitution, are key in developing new materials with desired biological or chemical properties. For instance, 2-oxo-3-cyanopyridine derivatives demonstrate a wide range of biological activities, highlighting the importance of structural modifications in heterocyclic chemistry for enhancing pharmacological profiles (Ghosh et al., 2015).
Biotechnological Production of Chemicals
The biotechnological production of chemicals like acetoin and 2,3-butanediol from renewable biomass has been researched extensively. These compounds are used in various industries, including foods, cosmetics, and chemicals. The focus on microbial fermentation techniques and genetic engineering to enhance the production efficiency of these bio-based platform chemicals indicates the growing importance of biotechnology in sustainable chemical synthesis. This research area may offer insights into the microbial production or biocatalytic conversion involving pyridine derivatives (Xiao & Lu, 2014).
Pharmaceutical Applications and Drug Discovery
The exploration of new pharmaceuticals often involves the study of heterocyclic compounds due to their significant therapeutic potential. The detailed analysis of pharmacological properties and molecular mechanisms of various compounds, including their roles in treating diseases, underscores the importance of heterocyclic chemistry in drug discovery. Research into the biological activities of specific chemical motifs, such as those found in 2-(3-Bromopyridin-2-yl)acetonitrile, could lead to the development of new drugs with targeted therapeutic actions (Meeran et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that bromopyridines, in general, can participate in various organic reactions, such as nucleophilic substitution .
Biochemical Pathways
Bromopyridines are often used in organic synthesis, suggesting that they may interact with a variety of biochemical pathways .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
Properties
IUPAC Name |
2-(3-bromopyridin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSWNHWAGMAOJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349076 | |
Record name | (3-bromopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122851-60-9 | |
Record name | (3-bromopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromopyridin-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.